6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a molecular weight of 260.68 g/mol. It is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable compound in various fields of scientific research .
Biochemical Analysis
Biochemical Properties
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is pivotal in cell cycle regulation . By inhibiting CDK2, this compound can interfere with the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The interaction between this compound and CDK2 is characterized by strong binding affinity, which is essential for its inhibitory activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), this compound has demonstrated significant cytotoxic activity . It induces cell cycle arrest at the G1 phase and promotes apoptosis, thereby reducing cell proliferation. Additionally, this compound influences cell signaling pathways, including those involved in apoptosis and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . These molecular interactions are critical for the compound’s ability to induce cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but prolonged exposure can lead to reduced efficacy due to potential degradation . These temporal effects are important for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation of the compound . The metabolites are then conjugated with glucuronic acid or sulfate, making them more water-soluble for excretion . These metabolic pathways are crucial for the compound’s clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transport proteins that facilitate its movement within the cell . The distribution of the compound is influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . It can also be found in the nucleus, where it may influence gene expression . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the cyclization of 5-phenyl-1H-pyrazole-4-carboxylic acid with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring structure.
Uniqueness
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1-methyl-5-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-16-10-9(7-14-16)11(18)17(12(13)15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRLNIXHSXEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C(=N2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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